CLK1/2-IN-3

Kinase selectivity SRPK CLK

CLK1/2-IN-3 (compound 3) is the optimal tool for researchers requiring clean, dual inhibition of CLK1 and CLK2. With near-equipotent IC50 values (1.1 nM CLK1, 2.1 nM CLK2) and a >100-fold window over SRPK kinases, it eliminates confounding SRPK-mediated signaling better than TG003 (10-fold CLK1 preference). Its 2.1 nM CLK2 potency is ~10x greater than MU1210 (IC50 20 nM), allowing lower screening concentrations and reduced off-target risk. Choose this compound for unambiguous, complete pathway suppression of CLK1/2-dependent SR protein phosphorylation without the CLK4 activity seen in SGC-CLK-1.

Molecular Formula C21H21N5O2
Molecular Weight 375.43
CAS No. 1005784-60-0
Cat. No. B606721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLK1/2-IN-3
CAS1005784-60-0
SynonymsCLK1/2-IN-3;  CLK1/2 IN 3;  CLK1/2IN3;  CLK1/2 inhibitor 3;  CLK1/2-inhibitor-3; 
Molecular FormulaC21H21N5O2
Molecular Weight375.43
Structural Identifiers
SMILESO=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2
InChIInChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)
InChIKeyHFTFHYOWHGAEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CLK1/2-IN-3 (CAS 1005784-60-0) Procurement Guide: Baseline Potency and Kinase Profile


CLK1/2-IN-3 (compound 3) is a potent and selective inhibitor of the CDC2-like kinases CLK1 and CLK2, with reported IC50 values of 1.1 nM and 2.1 nM, respectively [1]. It belongs to a series of small molecules designed to modulate pre-mRNA splicing by targeting CLK and SRPK kinases [1]. The compound demonstrates over 100-fold selectivity against the closely related SRPK family (SRPK1 IC50 = 130 nM, SRPK2/3 IC50 = 260 nM) [1].

Why CLK1/2-IN-3 (CAS 1005784-60-0) Cannot Be Interchanged with Other CLK Inhibitors


Substitution among CLK inhibitors is non-trivial due to significant variations in isoform selectivity, off-target profiles, and cellular potency. For instance, while CLK1/2-IN-3 exhibits balanced low-nanomolar potency for both CLK1 and CLK2 with >100-fold SRPK selectivity [1], the commonly used tool compound TG003 shows a 10-fold preference for CLK1 over CLK2 . Furthermore, in-class comparators like Cpd-2 display markedly different cellular antiproliferative activity, with GI50 values varying up to 5-fold across cancer cell lines [1]. These quantitative differences directly impact experimental outcomes and preclude simple interchangeability.

Quantitative Differentiation of CLK1/2-IN-3 (1005784-60-0) Against Key Comparators


CLK1/2-IN-3 Exhibits >100-Fold Selectivity Over SRPK Family Kinases

CLK1/2-IN-3 (Cpd-3) demonstrates exceptional selectivity for CLK1/2 over the closely related SRPK family. The compound inhibits CLK1 with an IC50 of 1.1 nM and CLK2 with an IC50 of 2.1 nM, while requiring 130 nM for SRPK1 and 260 nM for SRPK2 and SRPK3, representing a >100-fold selectivity window [1].

Kinase selectivity SRPK CLK Off-target profiling

Balanced CLK1/CLK2 Inhibition Contrasts with TG003's 10-Fold CLK1 Preference

CLK1/2-IN-3 inhibits CLK1 and CLK2 with comparable potency (IC50: 1.1 nM vs. 2.1 nM), a roughly 2-fold difference [1]. In contrast, the widely used tool compound TG003 exhibits a pronounced 10-fold preference for CLK1 (IC50: 20 nM) over CLK2 (IC50: 200 nM) .

CLK1 CLK2 Isoform selectivity TG003

Superior Antiproliferative Activity in Colorectal Cancer Cells Compared to Cpd-2

CLK1/2-IN-3 (Cpd-3) demonstrates variable but significant antiproliferative activity across a panel of cancer cell lines. Notably, in the COLO205 colorectal cancer cell line, Cpd-3 exhibits a GI50 of 2.1 μM, which is 1.2-fold less potent than the structurally related analog Cpd-2 (GI50 = 1.7 μM) [1].

Antiproliferative GI50 Colorectal cancer Cpd-2

Improved CLK2 Potency Relative to MU1210, a CLK1/2/4 Probe

CLK1/2-IN-3 inhibits CLK2 with an IC50 of 2.1 nM [1], representing a nearly 10-fold improvement in potency compared to the established CLK1/2/4 probe MU1210, which inhibits CLK2 with an IC50 of 20 nM .

CLK2 MU1210 Chemical probe Potency comparison

Cellular Splicing Alteration (Rc0.1) in Breast Cancer Cells: Cpd-3 vs. Cpd-2

The ability to induce S6K pre-mRNA splicing alterations, quantified by the Rc0.1 value (concentration inducing a 0.1 ratio of aberrant to canonical mRNA), differs among analogs. In MDA-MB-468 breast cancer cells, CLK1/2-IN-3 (Cpd-3) exhibits an Rc0.1 of 0.5 μM, which is 1.7-fold less potent than Cpd-2 (Rc0.1 = 0.3 μM) [1].

Splicing modulation Rc0.1 S6K MDA-MB-468

Kinase Selectivity Profile Compared to SGC-CLK-1 (CAF-170)

CLK1/2-IN-3 is a dual CLK1/CLK2 inhibitor with minimal activity against CLK4 (data not reported, suggesting low affinity) and >100-fold selectivity over SRPKs [1]. In contrast, the chemical probe SGC-CLK-1 potently inhibits CLK1, CLK2, and CLK4 (IC50: 13, 4, and 46 nM, respectively) and also targets HIPK1/2 [2].

Kinase selectivity SGC-CLK-1 CLK4 HIPK

Optimal Application Scenarios for CLK1/2-IN-3 (1005784-60-0) Based on Quantitative Evidence


Dissecting CLK1/2-Specific Splicing Functions Without SRPK Interference

CLK1/2-IN-3's >100-fold selectivity window over SRPK1/2/3 [1] makes it the preferred tool for studies requiring clean inhibition of CLK1/2-dependent phosphorylation of SR proteins. This minimizes confounding effects from SRPK-mediated signaling, which shares overlapping substrates but distinct regulatory roles.

Experiments Requiring Balanced Dual Inhibition of CLK1 and CLK2

In contrast to TG003, which shows a 10-fold preference for CLK1 [1], CLK1/2-IN-3 inhibits both isoforms with near-equivalent potency (IC50 ratio ~0.5) [1]. This balanced profile is advantageous when both CLK1 and CLK2 contribute to the phenotype under investigation, ensuring complete pathway suppression.

Cellular Assays Where CLK4 Activity Must Be Excluded

Unlike the broader probe SGC-CLK-1, which potently inhibits CLK4 (IC50 = 46 nM) [2], CLK1/2-IN-3's selectivity profile (with no reported CLK4 activity) [1] provides a cleaner tool for attributing splicing alterations specifically to CLK1/2 inhibition, rather than combined CLK1/2/4 blockade.

High-Potency CLK2 Inhibition in Biochemical Assays

With a CLK2 IC50 of 2.1 nM [1], CLK1/2-IN-3 offers nearly 10-fold greater potency against CLK2 compared to the established probe MU1210 (IC50 = 20 nM) [2]. This enhanced potency allows for lower compound usage in screening cascades and reduces the risk of off-target effects at higher concentrations.

Technical Documentation Hub

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22 linked technical documents
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